1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone
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Overview
Description
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where a fluorine atom is substituted at the 2’ position and an ethanone group is attached to the 2-yl position. This compound is known for its applications in various scientific research fields, particularly in organic chemistry and life sciences .
Preparation Methods
The synthesis of 1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 2-fluorobiphenyl with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone can be compared with other similar compounds such as:
- 1-(2’-Chloro[1,1’-biphenyl]-2-yl)ethanone
- 1-(2’-Bromo[1,1’-biphenyl]-2-yl)ethanone
- 1-(2’-Methyl[1,1’-biphenyl]-2-yl)ethanone
These compounds share a similar biphenyl structure but differ in the substituent attached to the 2’ position. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For instance, the fluorine atom in 1-(2’-Fluoro[1,1’-biphenyl]-2-yl)ethanone imparts unique electronic properties that enhance its stability and binding interactions .
Properties
Molecular Formula |
C14H11FO |
---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-9H,1H3 |
InChI Key |
GYBSWPJROVTSQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC=C2F |
Origin of Product |
United States |
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